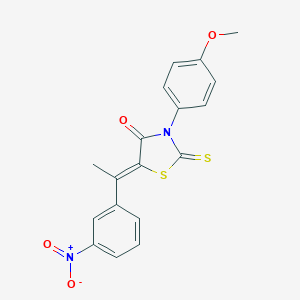![molecular formula C15H14N2O4S B241523 N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide, also known as NPE-PE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which are involved in a variety of physiological processes. In
Wirkmechanismus
The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves its binding to the active site of serine proteases. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition. The structure of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is designed to mimic the transition state of the enzyme-catalyzed reaction, allowing it to bind tightly to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can lead to a decrease in blood coagulation, inflammation, and cancer metastasis. Additionally, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide in lab experiments is its high potency as a serine protease inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of side effects. However, one limitation of using N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide is its potential to interact with other proteins and enzymes in the cell, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide. One area of interest is the development of more selective inhibitors of specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide and its potential for use in clinical settings.
Synthesemethoden
The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide involves the reaction of 3-nitrobenzaldehyde with 2-phenylethanesulfonamide in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been extensively studied and optimized, and it is now a well-established method for producing this compound in high yields.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide has been widely used in scientific research as a tool for studying the role of serine proteases in various physiological processes. This compound has been shown to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide can be used to investigate the role of serine proteases in processes such as blood coagulation, inflammation, and cancer metastasis.
Eigenschaften
Produktname |
N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
|---|---|
Molekularformel |
C15H14N2O4S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(NE)-N-[(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)15-8-4-7-14(11-15)12-16-22(20,21)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12+ |
InChI-Schlüssel |
RSAKKXZEZKWZIA-FOWTUZBSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)

![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)



